3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid is a chemical compound characterized by its dichlorophenyl group and hydroxypropanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenylacetic acid as the starting material.
Hydroxylation Reaction: The acetic acid undergoes hydroxylation, introducing a hydroxyl group to form the hydroxypropanoic acid structure.
Purification: The resulting compound is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding aldehyde or alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Aldehydes and alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of chlorinated phenyl groups on biological systems.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
3,4-Dichlorophenylacetic Acid: Similar structure but lacks the hydroxypropanoic acid moiety.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): Another compound with a dichlorophenyl group but different functional groups.
Uniqueness: 3-(3,4-Dichlorophenyl)-3-hydroxypropanoic acid is unique due to its combination of the dichlorophenyl group and the hydroxypropanoic acid structure, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNPGHLOSZWLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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